molecular formula C28H33N5O5 B2862062 N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223846-13-6

N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2862062
CAS No.: 1223846-13-6
M. Wt: 519.602
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Carboxamide group at position 8: Likely critical for hydrogen bonding and target interactions.
  • N-(butan-2-yl) substituent: Introduces branched alkyl chain, enhancing lipophilicity.
  • 4-Methoxyphenyl-2-oxoethyl moiety: Electron-donating methoxy group may influence electronic properties and receptor binding.
  • 3-Methylbutyl chain at position 4: Contributes to hydrophobic interactions and solubility modulation.

Synthesis likely involves multi-step cyclization and coupling reactions, analogous to methods for related triazoloquinazolines . Spectroscopic characterization (e.g., $ ^1H $ NMR, IR) would confirm substituent placement, as seen in structurally similar compounds .

Properties

IUPAC Name

N-butan-2-yl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O5/c1-6-18(4)29-25(35)20-9-12-22-23(15-20)33-27(31(26(22)36)14-13-17(2)3)30-32(28(33)37)16-24(34)19-7-10-21(38-5)11-8-19/h7-12,15,17-18H,6,13-14,16H2,1-5H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQGQNOYTGTCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC=C(C=C4)OC)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Protocol

A solution of N-cyanoimidocarbonate (10 mmol) and hydrazinobenzoic acid (10 mmol) in ethanol (20 mL) is treated with triethylamine (30 mmol) at 0°C. After stirring overnight, the mixture is acidified with HCl, refluxed for 1–3 h, and crystallized from tetrahydrofuran (THF). This yields 8-carboxylic acid-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (Table 1).

Table 1: Core Synthesis Parameters

Parameter Value Source
Solvent Ethanol
Base Triethylamine
Acidification Agent Conc. HCl
Crystallization Solvent THF
Yield 72–85%

Functionalization of the Triazoloquinazoline Core

Introduction of the 3-Methylbutyl Group at Position 4

Alkylation at position 4 is achieved using 3-methylbutyl bromide under basic conditions. A suspension of the core compound (1 mmol) in dimethylformamide (DMF) is treated with potassium carbonate (1.2 mmol) and 3-methylbutyl bromide (1.5 mmol) at room temperature for 18 h. The product is isolated via filtration and recrystallized from THF (Table 2).

Table 2: Alkylation Conditions

Parameter Value Source
Alkylating Agent 3-Methylbutyl bromide
Base K₂CO₃
Solvent DMF
Reaction Time 18 h
Yield 68–77%

Installation of the 2-(4-Methoxyphenyl)-2-Oxoethyl Group at Position 2

The 2-oxoethyl moiety is introduced via palladium-catalyzed coupling. A mixture of the alkylated core (1 mmol), 2-bromo-1-(4-methoxyphenyl)ethanone (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol) in toluene/acetonitrile (3:1) is heated to 75°C with K₂CO₃ (2 mmol). After 12 h, the product is purified via aqueous workup and recrystallization (Table 3).

Table 3: Coupling Reaction Parameters

Parameter Value Source
Catalyst Pd(OAc)₂/Xantphos
Solvent Toluene/ACN (3:1)
Base K₂CO₃
Temperature 75°C
Yield 82%

Carboxamide Formation at Position 8

Ester Hydrolysis and Amidation

The 8-carboxylic acid derivative is converted to the corresponding carboxamide via a two-step process:

  • Ester Hydrolysis : The methyl ester is hydrolyzed using LiOH (2 mmol) in THF/water (4:1) at 50°C for 6 h.
  • Amidation : The carboxylic acid is activated with EDC·HCl (1.4 equiv) and reacted with butan-2-ylamine (1.5 equiv) in acetonitrile at 65°C. The product is isolated via crystallization (Table 4).

Table 4: Amidation Conditions

Parameter Value Source
Activating Agent EDC·HCl
Amine Butan-2-ylamine
Solvent Acetonitrile
Temperature 65°C
Yield 91%

Final Oxidation and Purification

Oxidation to 1,5-Dione

The 5-one intermediate is oxidized to the 1,5-dione using oxalyl chloride (3 equiv) in 1,1,2-trichloroethane at 105°C for 19 h. The product is filtered and recrystallized from THF/hexane.

Table 5: Oxidation Parameters

Parameter Value Source
Oxidizing Agent Oxalyl chloride
Solvent 1,1,2-Trichloroethane
Temperature 105°C
Yield 78%

Recrystallization and Characterization

The final compound is recrystallized from N*-methylpyrrolidone (NMP)/2-propanol (6:1) to achieve >99.5% purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Triazoloquinazoline Family

describes triazoloquinazoline derivatives with amino acid ester substituents linked via thioether bonds. Key differences from the target compound include:

Property Target Compound Compounds (e.g., 8, 8h, 9a)
Core Structure [1,2,4]Triazolo[4,3-a]quinazoline [1,2,4]Triazolo[4,3-a]quinazoline
Position 8 Group Carboxamide Thioether-linked amino acid esters
Position 1 Substituent 3-Methylbutyl Methyl/ethyl esters (e.g., L-ValOCH$_3$)
Position 2 Group 4-Methoxyphenyl-2-oxoethyl Absent; replaced by thioacetamido chains
Physicochemical Impact Higher lipophilicity due to 3-methylbutyl Variable solubility based on ester polarity

The target compound’s carboxamide and 4-methoxyphenyl groups may enhance target specificity compared to the thioether-linked esters in , which prioritize synthetic versatility .

Comparison with Benzothiazole Carboxamides

highlights N-(substituted-thiazolidin-3-yl)benzothiazole-3-carboxamides. While structurally distinct (benzothiazole vs. triazoloquinazoline core), shared features include:

  • Carboxamide linkage : Critical for bioactivity in both families.
  • Substituted aryl groups : Chlorophenyl/difluorophenyl () vs. 4-methoxyphenyl (target compound).
Property Target Compound Compounds (e.g., 4g, 4h)
Core Structure Triazoloquinazoline Benzothiazole-thiazolidinone hybrid
Aryl Substituent 4-Methoxyphenyl (electron-donating) Chloro/fluoro (electron-withdrawing)
Bioactivity Implications Potential for enhanced π-π stacking Increased electrophilicity for covalent binding

Electron-donating groups in the target compound may favor non-covalent interactions, whereas electron-withdrawing groups in compounds could promote reactive mechanisms .

Physicochemical and Spectroscopic Properties

  • Melting Points : Triazoloquinazolines in exhibit melting points of 92–130°C, correlating with substituent polarity . The target compound’s melting point is expected to fall within this range due to its balanced lipophilic/hydrophilic groups.
  • NMR Signatures :
    • 4-Methoxyphenyl : Aromatic protons near δ 6.8–7.5 ppm (cf. δ 7.3–7.5 in ’s chlorophenyl analogs) .
    • Carboxamide NH : δ 8.0–10.0 ppm, similar to benzothiazole carboxamides .

Research Findings and Implications

  • Bioactivity: The 4-methoxyphenyl group may improve binding to serotonin or kinase targets compared to non-substituted analogs, as seen in related heterocycles .
  • Solubility : The 3-methylbutyl chain could reduce aqueous solubility relative to ’s ester derivatives, necessitating formulation optimization.
  • Synthetic Challenges : Bulky substituents may lower yields compared to simpler triazoloquinazolines (e.g., 45% yield for 4l in vs. 60–70% in ) .

Biological Activity

N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties and mechanisms of action.

PropertyValue
Molecular FormulaC17H22N4O3
Molecular Weight362.4 g/mol
IUPAC NameThis compound
InChI KeyCFAQSQUURJCGNX-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For example, studies have shown that derivatives of quinazoline and triazole frameworks possess antibacterial and antifungal activities against various pathogens. The specific compound may demonstrate similar efficacy due to its structural characteristics.

Anticancer Potential

The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Compounds containing triazole and quinazoline moieties have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. Further studies are required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

The proposed mechanism of action for compounds of this class includes:

  • Inhibition of Enzymatic Activity : Many triazole-containing compounds inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : These compounds may interfere with pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of similar quinazoline derivatives against a range of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment :
    • In vitro studies on quinazoline derivatives showed significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values indicating potent activity at low concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.